Venturicidin A
Overview
Description
Mechanism of Action
Target of Action
The primary target of Venturicidin A is the ATP synthase complex, specifically the subunit-c of the coupling factor o (Fo) of mitochondrial and bacterial ATP synthase complexes . This complex plays a crucial role in the energy metabolism of cells, making it a significant target for the compound .
Mode of Action
This compound binds to its target, the ATP synthase complex, and once bound, it blocks proton translocation . This action inhibits ATP synthesis in both fungi and bacteria . The compound’s ability to bind and inhibit this complex is the primary driver of its biological effects.
Biochemical Pathways
The inhibition of ATP synthesis by this compound affects the energy metabolism of the cell . It uncouples ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This action results in an elevated concentration of extracellular protons .
Pharmacokinetics
Its mode of action suggests that it disrupts the proton flux, characterized by perturbed membrane potential in mrsa . This disruption could potentially affect the compound’s ADME properties and bioavailability.
Result of Action
The result of this compound’s action is a rapid loss of the mitochondrial membrane potential . In Trypanosoma brucei, for example, treatment with this compound led to the loss of mitochondrial DNA in approximately 40%–50% of the treated parasites . This loss of mitochondrial function is a significant effect of the compound’s action.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound was found to be highly active against Trypanosoma brucei and Leishmania donovani, but much less so against Trypanosoma evansi . This difference in susceptibility supports the hypothesis that the trypanocidal activity of this compound is due to the collapse of the mitochondrial membrane potential .
Biochemical Analysis
Biochemical Properties
Venturicidin A plays a significant role in biochemical reactions, particularly in the inhibition of the ATP synthase complex . This complex is crucial for the production of ATP, the primary energy currency of the cell. This compound interacts with the ATP synthase complex, blocking its function and thereby disrupting the cell’s energy production . This interaction is believed to be the primary mechanism through which this compound exerts its effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it has been found to be highly active against Trypanosoma brucei and Leishmania donovani . Upon treatment with this compound, there is a rapid loss of the mitochondrial membrane potential in T. brucei bloodstream forms . Additionally, approximately 40%–50% of the treated parasites lose their mitochondrial DNA . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This results in an elevated concentration of extracellular protons and subsequent anticipated raise in gentamicin uptake . This mechanism of action provides a clear explanation of how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in a study involving Trypanosoma brucei, researchers observed a rapid loss of the mitochondrial membrane potential upon treatment with this compound . Over time, approximately 40%–50% of the treated parasites lost their mitochondrial DNA . This suggests that this compound has long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of ATP synthesis, where it acts as an inhibitor of the ATP synthase complex . This interaction can affect metabolic flux or metabolite levels, disrupting the cell’s energy production .
Transport and Distribution
Given its impact on the ATP synthase complex, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
This compound primarily targets the ATP synthase complex, which is located in the mitochondria . This suggests that this compound localizes to the mitochondria within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Venturicidin A is typically isolated from the fermentation broth of Streptomyces species. The process involves the extraction of the compound using organic solvents, followed by purification through chromatographic techniques such as reversed-phase chromatography and silica gel chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Venturicidin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Venturicidin A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study macrolide antibiotics and their chemical properties.
Industry: Potential use in agriculture as an antifungal agent to protect crops from fungal infections.
Comparison with Similar Compounds
Venturicidin B (aabomycin A2): Another member of the venturicidin group with similar antifungal properties.
Venturicidin C: A recently discovered analog with potential antifungal activity.
Uniqueness: Venturicidin A is unique due to its potent inhibition of ATP synthase and its ability to enhance the efficacy of other antibiotics. Its specific effects on mitochondrial function in parasites also distinguish it from other macrolide antibiotics .
Properties
CAS No. |
33538-71-5 |
---|---|
Molecular Formula |
C41H67NO11 |
Molecular Weight |
750.0 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 |
InChI Key |
HHQKNFDAEDTRJK-KXQVSFSQSA-N |
SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
Appearance |
Solid powder |
33538-71-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Venturicidin A; A-130; A130; A 130; AA 0368; AA-0368; AA0368 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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